

Purity Validation of Synthesized 4-(4-Nitrophenyl)piperidine: A Comparative Guide

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Compound of Interest

Compound Name: **4-(4-Nitrophenyl)piperidine**

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The accurate determination of purity is a critical step in the characterization of any newly synthesized compound, ensuring the reliability and reproducibility of subsequent experimental results. This guide provides a comparative overview of standard analytical techniques for the purity validation of synthesized **4-(4-Nitrophenyl)piperidine** against a commercially available reference standard. The methodologies and data presented herein offer a framework for researchers to assess the purity of their own synthesized materials.

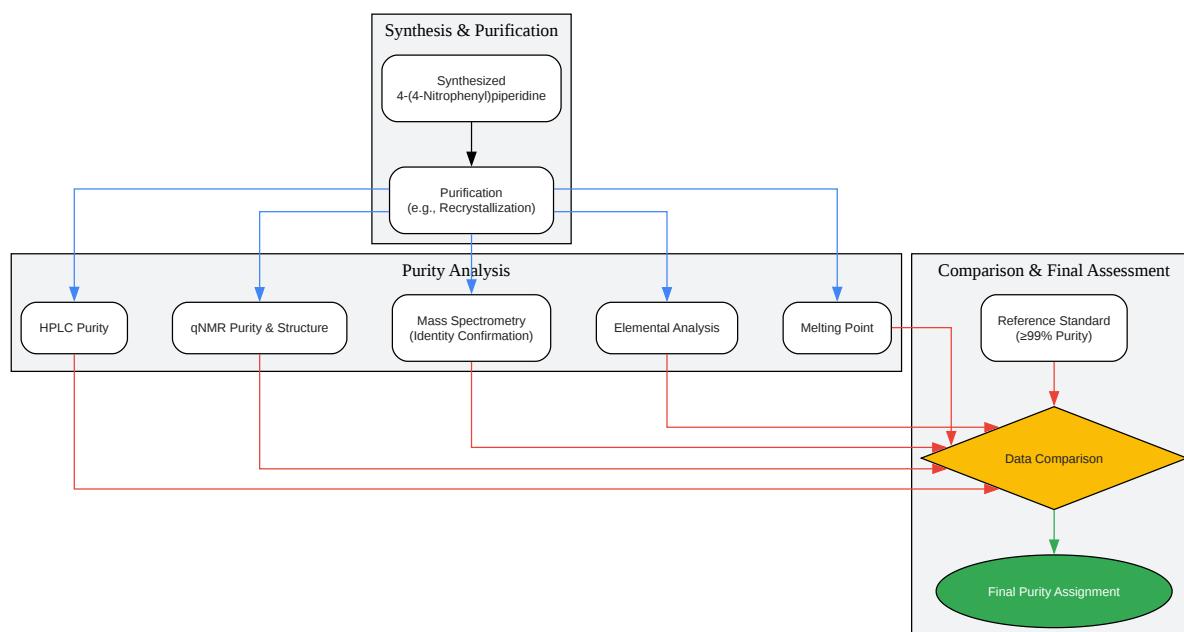
Comparative Purity Analysis

The purity of a synthesized batch of **4-(4-Nitrophenyl)piperidine** was compared against a commercially available reference standard. The results from various analytical techniques are summarized below.

Analytical Technique	Synthesized 4-(4-Nitrophenyl)piperidine	Reference Standard	Method Highlights
High-Performance Liquid Chromatography (HPLC)	98.5%	≥99.0% (LCMS)[1]	Reverse-phase C18 column with a mobile phase of acetonitrile and water, UV detection at 254 nm.
Quantitative ¹ H NMR (qNMR)	98.2%	99.2%	DMSO-d ₆ as solvent with maleic acid as the internal standard.
Mass Spectrometry (MS)	Molecular Ion [M+H] ⁺ at m/z 207.11	Molecular Ion [M+H] ⁺ at m/z 207.11	Electrospray Ionization (ESI) in positive mode.
Elemental Analysis	C: 63.98%, H: 6.82%, N: 13.55%	C: 64.06%, H: 6.84%, N: 13.58%	Theoretical values: C: 64.06%, H: 6.84%, N: 13.58%.
Melting Point	93-95 °C[1]	94-95 °C[1]	Determined using a standard melting point apparatus.

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized compound like **4-(4-Nitrophenyl)piperidine**.

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Purity validation workflow for synthesized compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Samples of the synthesized compound and reference standard were prepared at a concentration of 1 mg/mL in methanol.
- Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram.

Quantitative ^1H NMR (qNMR)

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Internal Standard: Maleic acid (a certified reference material) was used as the internal standard.
- Sample Preparation: Accurately weighed amounts of **4-(4-Nitrophenyl)piperidine** and the internal standard were dissolved in a known volume of DMSO-d₆.
- Data Acquisition: A sufficient relaxation delay (D1 \geq 5 x T₁) was used to ensure full relaxation of all relevant protons.
- Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of the known amount of the internal standard.
[\[2\]](#)[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.

- Analysis Mode: Full scan to determine the molecular weight. The molecular formula of **4-(4-Nitrophenyl)piperidine** is $C_{11}H_{14}N_2O_2$ with a molecular weight of 206.24 g/mol .^[5] The expected protonated molecule $[M+H]^+$ is at m/z 207.11.
- Sample Preparation: The sample was dissolved in methanol at a concentration of approximately 0.1 mg/mL and introduced into the mass spectrometer via direct infusion or LC-MS.

Elemental Analysis

- Instrumentation: An elemental analyzer capable of CHN analysis.
- Principle: The sample is combusted in a high-oxygen environment, and the resulting gases (CO_2 , H_2O , and N_2) are quantified.
- Theoretical Values ($C_{11}H_{14}N_2O_2$): Carbon: 64.06%, Hydrogen: 6.84%, Nitrogen: 13.58%.
- Acceptance Criteria: The experimentally determined values should be within $\pm 0.4\%$ of the theoretical values.

Melting Point

- Instrumentation: A standard melting point apparatus.
- Procedure: A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
- Indication of Purity: A sharp melting point range (typically ≤ 2 °C) is indicative of high purity. Impurities tend to broaden and depress the melting point range.

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